1,2,3-Trimethylimidazolium methyl sulfate

Description

Overview of Ionic Liquids in Contemporary Chemical Science

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C. taylorandfrancis.comacs.orgfrontiersin.orgfrontiersin.org Unlike traditional salts such as sodium chloride, which have very high melting points, ILs are composed of a large, asymmetric organic cation and an organic or inorganic anion, a structure that inhibits the formation of a stable crystal lattice. taylorandfrancis.comfrontiersin.org This characteristic grants them a unique set of physicochemical properties that have captured significant scientific interest since the late 1990s. acs.orgnih.govresearchgate.net

Key features of ionic liquids include negligible vapor pressure, high thermal and chemical stability, non-flammability, and high ionic conductivity. taylorandfrancis.comfrontiersin.orgnih.govrsc.org Their ability to dissolve a wide range of polar and non-polar organic, inorganic, and polymeric compounds makes them versatile solvents. taylorandfrancis.comfrontiersin.orgwisc.edu These properties position ILs as potential "green" alternatives to volatile organic compounds (VOCs) in chemical processes, as their low volatility can reduce air pollution. taylorandfrancis.comacs.orgfrontiersin.orgfrontiersin.org The "designer" nature of ionic liquids is another crucial aspect; their properties can be finely tuned for specific applications by modifying the structure of the cation or anion. frontiersin.orgnih.govresearchgate.net This has led to an explosion of research across various disciplines, including their use as solvents in chemical synthesis, electrolytes in electrochemical devices like batteries and solar cells, catalysts, and media for separation processes. acs.orgnih.govresearchgate.netwisc.edu

Significance of Imidazolium-Based Ionic Liquids in Research

Among the vast array of possible ionic liquids, those based on the imidazolium (B1220033) cation are the most widely studied. mdpi.com This prominence is due to their favorable thermal stability, ease of synthesis, and advantageous electrochemical properties. mdpi.com The structure of the imidazolium ring allows for significant variation, particularly in the alkyl chains attached to the nitrogen atoms, which in turn allows for the tuning of properties like viscosity and solubility. frontiersin.orgnih.gov

Imidazolium-based ILs are particularly effective in various applications due to specific molecular interactions. The aromatic nature of the imidazolium cation enables π-π stacking interactions with other aromatic molecules, which is a factor in its ability to dissolve complex organic materials like lignin (B12514952). frontiersin.org Researchers have extensively applied these ILs in catalysis, where they can stabilize catalysts, and in electrochemistry, where their high conductivity is beneficial. rsc.orgrsc.org Furthermore, when immobilized on solid supports to create Supported Ionic Liquids (SILs), they offer advantages such as reduced leaching and improved reusability of both the IL and the catalyst, which is significant from both an economic and environmental perspective. rsc.org Their utility extends to surface modification, separation technologies, and the synthesis of nanomaterials. frontiersin.orgrsc.org

Rationale for Focused Investigation of 1,2,3-Trimethylimidazolium Methyl Sulfate (B86663)

The specific ionic liquid 1,2,3-trimethylimidazolium methyl sulfate, [TriMIM][MeSO₄], has been the subject of focused academic investigation due to its distinct properties and applicability in several key areas of modern chemistry. As a member of the imidazolium family, it possesses the characteristic thermal stability and ionic nature that make it a compound of interest.

Research has highlighted its role as an efficient solvent and catalyst in organic synthesis and electrochemistry. chemimpex.com Its low volatility and thermal stability are advantageous for processes that require elevated temperatures. chemimpex.com A significant area of research is its application in green chemistry, where it serves as a reaction medium that can improve reaction rates and minimize the environmental impact associated with conventional solvents. chemimpex.com

Specific research findings demonstrate its utility in the production of renewable energy, particularly in the synthesis of biodiesel. chemimpex.com In the field of electrochemistry, it is explored for its potential use in energy storage devices like batteries and supercapacitors. chemimpex.com Furthermore, studies have examined its role in biochemical applications, where it showed favorable stability and activity for certain enzymes, such as glycosidases, when compared to other ionic liquids. researchgate.net This combination of applicability in sustainable energy, green synthesis, and biocatalysis provides a strong rationale for its continued investigation in academic research.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 65086-12-6 | , strem.com |

| Molecular Formula | C₇H₁₄N₂O₄S | |

| Formula Weight | 222.26 g/mol | |

| Form | Solid / Tan Powder | , strem.com |

| Melting Point | 115 °C | strem.com |

| Flash Point | 196.50 °C (closed cup) |

Reported Research Applications of this compound

| Application Area | Specific Use | Reference(s) |

| Green Chemistry | Solvent for chemical reactions to reduce use of volatile organic solvents. | chemimpex.com |

| Catalysis | Catalyst in organic reactions to improve rates and yields. | chemimpex.com |

| Renewable Energy | Utilized in the synthesis of biodiesel. | chemimpex.com |

| Electrochemistry | Component in the development of ionic liquids for batteries and supercapacitors. | chemimpex.com |

| Biomass Conversion | Aids in the conversion of biomass into biofuels. | chemimpex.com |

| Separation Processes | Effective in liquid-liquid extraction techniques. | chemimpex.com |

| Biocatalysis | Medium for enzymatic reactions, showing good stability for glycosidases. | researchgate.net |

Structure

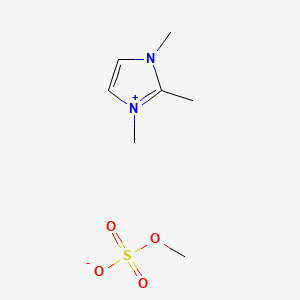

2D Structure

Propriétés

IUPAC Name |

methyl sulfate;1,2,3-trimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUEIYYLHUEPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468886 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65086-12-6 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies of 1,2,3 Trimethylimidazolium Methyl Sulfate

Established Synthetic Pathways for 1,2,3-Trimethylimidazolium Methyl Sulfate (B86663)

The most common and well-established method for synthesizing 1,2,3-trimethylimidazolium methyl sulfate is through the direct quaternization of 1,2-dimethylimidazole (B154445). This reaction involves the alkylation of the tertiary nitrogen atom (N-3) of the 1,2-dimethylimidazole ring with a suitable methylating agent, typically dimethyl sulfate.

The general reaction scheme is as follows:

1,2-Dimethylimidazole + Dimethyl Sulfate → this compound

This synthesis is analogous to the widely used Menshutkin reaction for the preparation of quaternary ammonium (B1175870) salts. The reaction can be carried out with or without a solvent. In a solvent-free approach, the reactants are mixed and typically heated to facilitate the reaction. alfa-chemical.com The use of a solvent, such as toluene, can also be employed to aid in heat transfer and control of the reaction rate. alfa-chemical.com Following the reaction, the resulting ionic liquid is often washed with a non-polar solvent, such as ethyl acetate (B1210297), to remove any unreacted starting materials and non-ionic impurities. alfa-chemical.com The denser ionic liquid phase is then separated and dried under reduced pressure. alfa-chemical.com

The precursor, 1,2-dimethylimidazole, is itself synthesized from 2-methylimidazole. Traditional methods for this methylation have also utilized dimethyl sulfate.

Novel Synthetic Approaches and Innovations

Research into more sustainable and efficient synthetic methods has led to the exploration of novel approaches for the synthesis of imidazolium-based ionic liquids, including this compound.

Microwave-Assisted Synthesis: A significant innovation in the synthesis of ionic liquids is the use of microwave irradiation. nih.govnih.gov This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. nih.gov The application of microwave energy provides rapid and uniform heating of the reaction mixture, which can accelerate the quaternization reaction. nih.govscielo.org.mx For the synthesis of this compound, a microwave-assisted approach would involve subjecting a mixture of 1,2-dimethylimidazole and dimethyl sulfate to microwave irradiation under controlled temperature and power settings. nih.gov

Table 1: Comparison of Synthetic Approaches

| Feature | Established Pathway (Conventional Heating) | Novel Approach (Microwave-Assisted) | Novel Approach (Green Reagent - DMC) |

|---|---|---|---|

| Methylating Agent | Dimethyl Sulfate | Dimethyl Sulfate | Dimethyl Carbonate |

| Energy Source | Conventional Heating (e.g., oil bath) | Microwave Irradiation | Conventional Heating |

| Reaction Time | Hours alfa-chemical.com | Minutes nih.gov | Varies, can be hours mdpi.com |

| Yield | Generally good | Often higher than conventional nih.gov | Good, with high selectivity researchgate.net |

| Environmental Impact | Use of toxic dimethyl sulfate unive.it | Reduced energy consumption | Use of non-toxic dimethyl carbonate unive.it |

Derivatization Strategies and Functionalization of the Imidazolium (B1220033) Cation

The properties of this compound can be tailored for specific applications by derivatizing the imidazolium cation. Functional groups can be introduced at various positions on the imidazolium ring, although the C4 and C5 positions are common targets for functionalization in related imidazolium systems. nih.gov

Functionalization with Task-Specific Groups: Imidazolium salts can be functionalized with a variety of groups to create "task-specific ionic liquids." nsf.gov For example, carboxyl-functionalized imidazolium salts have been synthesized for use as thermomorphic acid catalysts. researchgate.net The introduction of cyanoalkyl or ester groups onto the imidazolium ring is another common derivatization strategy. researchgate.net These functional groups can impart specific chemical properties or reactivity to the ionic liquid.

Synthesis of Chiral Ionic Liquids: Chiral ionic liquids can be synthesized by incorporating a chiral moiety into the imidazolium cation. For instance, 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones have been developed for use as recyclable chiral auxiliaries in asymmetric alkylation reactions. nih.gov This approach demonstrates the potential for creating chiral variants of imidazolium-based ionic liquids for applications in stereoselective synthesis.

Polymer-Supported Ionic Liquids: The imidazolium cation can be tethered to a polymer backbone to create polymerized ionic liquids (PILs). For example, a cellulose (B213188) backbone has been functionalized with 1,2,3-triazolium units. nsf.gov This strategy allows for the creation of solid-supported ionic liquids, which can be easily separated from reaction mixtures.

Purification and Characterization Techniques for Research Applications

The purity of this compound is crucial for its application in research and industry. Several techniques are employed for its purification and subsequent characterization.

Purification Techniques:

Liquid-Liquid Extraction: After synthesis, the crude ionic liquid is often washed with a solvent in which it is immiscible, such as ethyl acetate or diethyl ether, to remove non-ionic impurities. alfa-chemical.com

Drying: Residual volatile solvents and water are typically removed under reduced pressure, sometimes with the aid of an Infra-Red Vortex-Evaporator.

Crystallization: Melt crystallization is a powerful technique for the ultra-purification of ionic liquids. ntnu.no This method involves controlled cooling of the molten ionic liquid to form a crystalline phase, which is inherently purer than the liquid phase. ntnu.no The remaining impurities in the liquid phase can then be separated. Another approach involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling. google.com For instance, 2-methylimidazole, a precursor, can be purified by crystallization from hot benzene. google.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for confirming the structure of the 1,2,3-trimethylimidazolium cation and for assessing purity. rsc.org The chemical shifts and integration of the peaks provide detailed information about the molecular structure.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of ionic liquids. researchgate.net A reversed-phase C18 column is often used with a suitable mobile phase to separate the ionic liquid from any impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While ionic liquids themselves are non-volatile, GC-MS can be used to detect and quantify volatile impurities, such as residual solvents or byproducts from the synthesis.

Elemental Analysis: This technique is used to determine the elemental composition (C, H, N, S) of the synthesized ionic liquid, providing further confirmation of its identity and purity.

Applications of 1,2,3 Trimethylimidazolium Methyl Sulfate in Catalysis

Role as a Solvent in Organic Synthesis

As a solvent, 1,2,3-trimethylimidazolium methyl sulfate (B86663) provides a distinct reaction medium compared to conventional volatile organic compounds (VOCs). chemimpex.comionike.com Its ionic composition can enhance the solubility of a range of organic and inorganic compounds, facilitating chemical reactions. chemimpex.com

The use of 1,2,3-trimethylimidazolium methyl sulfate aligns with the principles of green chemistry, primarily by serving as a recyclable alternative to hazardous organic solvents. chemimpex.comionike.com A key advantage of ionic liquids is their extremely low vapor pressure, which helps in reducing air pollution and creating greener catalytic technologies. ionike.com This compound's role in facilitating sustainable processes is highlighted in applications like the synthesis of biodiesel, contributing to the development of renewable energy sources. chemimpex.com The ability to immobilize polar or ionic catalysts is another significant benefit, simplifying product separation and enabling the reuse of the catalyst. ionike.com

Employing this compound as a reaction medium can lead to improved reaction outcomes. chemimpex.com Its role as a solvent and catalyst can contribute to accelerating reaction rates and increasing product yields, which is particularly valuable in the manufacturing of pharmaceuticals and fine chemicals. chemimpex.com

Table 1: Conceptual Comparison of Reaction Efficiency

This table illustrates the conceptual advantages of using an ionic liquid like this compound as a solvent compared to traditional volatile organic compounds (VOCs) in a typical organic synthesis.

| Parameter | Traditional VOC Solvent | This compound |

| Reaction Rate | Standard | Often Accelerated chemimpex.com |

| Product Yield | Standard | Often Increased chemimpex.com |

| Catalyst/Solvent Recyclability | Difficult / Low | High ionike.com |

| Environmental Impact | High (due to volatility) | Low (due to low vapor pressure) chemimpex.comionike.com |

Direct Catalytic Activity of this compound

Beyond its function as a solvent, this compound can also act directly as a catalyst in certain organic reactions. chemimpex.com This dual functionality as both solvent and catalyst is a recognized feature of some ionic liquids in synthetic organic chemistry. researchgate.net

Research has identified this compound as a catalyst in specific organic transformations. chemimpex.com One notable example is its application in the synthesis of biodiesel, where it plays a catalytic role in converting biomass into biofuels. chemimpex.com Imidazolium-based ionic liquids, in general, have been found to be effective catalysts for various reactions, including the synthesis of N-substituted pyrroles. nih.govresearchgate.net

Ionic liquids can serve as media for enzymatic catalysis, where the liquid can surround the enzyme, potentially modifying its properties or controlling substrate access. rsc.org This interaction can influence the enzyme's activity and stability.

The presence of a solvent can significantly impact the function of enzymes like glycosidases. Studies on α-glucosidase in various co-solvent mixtures show that the reaction environment is crucial for enzymatic activity. For instance, the activity of α-glucosidase from baker's yeast was tested in several organic solvents, with different outcomes depending on the solvent and its concentration. researchgate.net In a 30% (v/v) solution of dimethylsulfoxide (DMSO), the enzyme retained 25% of its activity. researchgate.net Such studies provide insight into how a non-aqueous environment, such as one provided by an ionic liquid, could modulate enzyme performance. Research on immobilized α-Glucosidase has shown that kinetic parameters like Kₘ and Vₘₐₓ can be altered compared to the free enzyme, indicating changes in enzyme-substrate interactions within the modified environment. researchgate.net

Table 2: Activity of Saccharomyces cerevisiae α-glucosidase in Various Co-Solvent Mixtures

This table presents data on the relative activity of α-glucosidase in the presence of different organic solvents at a concentration of 30% (v/v), using sucrose (B13894) as the substrate. This illustrates the sensitivity of glycosidase enzymes to their solvent environment.

| Co-Solvent (30% v/v) | Relative Activity (%) |

| Dioxan | ~55% |

| Tetrahydrofuran | ~45% |

| tert-Butanol | ~40% |

| Dimethylformamide | ~35% |

| Dimethylsulfoxide (DMSO) | 25% |

| Methanol (B129727) | ~15% |

Data adapted from a study on α-glucosidase activity in co-solvent mixtures. researchgate.net

Enzyme Catalysis in the Presence of this compound

Correlation Between Enzyme Thermostability and Ionic Liquid Compatibility

The compatibility of ionic liquids (ILs) with enzymes is a critical factor in developing robust biocatalytic systems. The structure of the ionic liquid, particularly the nature of its cation and anion, plays a pivotal role in maintaining the enzyme's structural integrity and, consequently, its activity and thermostability. While direct studies on this compound are limited, research on analogous imidazolium-based ionic liquids provides significant insights into these interactions.

Studies on enzymes such as lysozyme (B549824) and lipase (B570770) in the presence of various imidazolium (B1220033) ILs have demonstrated that the ionic liquid can have both stabilizing and destabilizing effects. For instance, investigations into the stability of lysozyme have shown that the melting temperature (T_m) of the protein can be increased in the presence of certain imidazolium-based ILs, indicating a stabilization of the protein structure. This stabilization is often attributed to favorable interactions between the IL and the enzyme's surface, which can help maintain the native conformation at higher temperatures.

The concentration of the ionic liquid is also a crucial parameter. At lower concentrations, some ILs can enhance enzyme activity, while at higher concentrations, they may lead to denaturation. For example, a study on lysozyme with 1-octyl-3-methylimidazolium dodecylbenzenesulfonate ([OMIM][DBS]) showed a significant enhancement in both conformational and thermal stability within a specific concentration range. nih.gov

The choice of the anion is equally important. Anions with high charge density, such as sulfate, have been observed to stabilize lysozyme at higher concentrations by increasing the Gibbs free energy required for unfolding. nih.gov This suggests that the methyl sulfate anion in this compound could contribute positively to enzyme thermostability.

The following table summarizes findings on the thermal stability of lysozyme in the presence of different imidazolium-based ionic liquids, offering a comparative perspective.

Table 1: Influence of Imidazolium-Based Ionic Liquids on the Melting Temperature (T_m) of Lysozyme

| Ionic Liquid | Concentration | Change in T_m (°C) | Reference |

|---|---|---|---|

| 1-Octyl-3-methylimidazolium dodecylbenzenesulfonate ([OMIM][DBS]) | 0.5 mM - 1.35 mM | Significant Increase | nih.gov |

| 1-Dodecyl-3-methylimidazolium dodecylbenzenesulfonate ([DDMIM][DBS]) | Varied | Destabilizing | nih.gov |

| Sodium Sulfate | 50 - 1000 mM | +7.80 | nih.gov |

| Sodium Perchlorate | 10 - 1000 mM | -10.03 | nih.gov |

Heterogeneous Catalysis and Supported this compound Systems

The immobilization of ionic liquids onto solid supports to create Supported Ionic Liquid Phase (SILP) or Supported Ionic Liquid-Like Phase (SILLP) catalysts offers significant advantages, including improved catalyst recovery and reuse, and the potential for continuous flow processes. rsc.org While specific examples detailing this compound in supported systems are not abundant, the principles and findings from studies using similar imidazolium-based ILs are highly relevant.

Mesoporous silica (B1680970) is a commonly used support material due to its high surface area, tunable pore size, and thermal stability. rsc.org The ionic liquid can be physically adsorbed onto the silica surface (SILP) or chemically grafted (SILLP). nih.govmdpi.com For instance, 1-methyl-imidazolium hydrogen sulfate ([HMIM]HSO₄) immobilized on silica has been effectively used in the isomerization of n-heptane and n-octane, demonstrating good thermal stability and recyclability. mdpi.com

The catalytic activity of these supported systems often stems from the intrinsic properties of the ionic liquid, such as its acidity or ability to stabilize catalytic species. For example, Brønsted acidic imidazolium ILs modified with -SO₃H groups and supported on silica have shown catalytic activity in cellulose (B213188) hydrolysis. mdpi.com The methyl sulfate anion of this compound can also impart Brønsted acidity, suggesting its potential in acid-catalyzed reactions when supported.

The performance of these heterogeneous catalysts is influenced by factors such as the loading of the ionic liquid, the nature of the support, and the reaction conditions. Research on a Ti-SBA-15-supported functionalized ionic liquid demonstrated excellent catalytic activity and reusability in the synthesis of 2,4,5-triaryl-1H-imidazoles. scielo.org.mx

The following table presents examples of reactions catalyzed by supported imidazolium-based ionic liquids, highlighting the versatility of these systems.

Table 2: Catalytic Applications of Supported Imidazolium-Based Ionic Liquids

| Ionic Liquid System | Support | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| 1-Methyl-imidazolium hydrogen sulfate ([HMIM]HSO₄) | Silica | Isomerization of n-heptane and n-octane | Good thermal stability and recyclability. | mdpi.com |

| Imidazolium IL with -SO₃H groups | Silica | Cellulose hydrolysis | Catalyst maintained activity for three cycles. | mdpi.com |

| 4-Methylbenzenesulfonate-functionalized IL | Ti-SBA-15 | Synthesis of 2,4,5-triaryl-1H-imidazoles | Excellent yields (92-99%) and reusable for six cycles. | scielo.org.mx |

| 1-(Tri-ethoxy-silyl-propyl)-3-methylimidazolium chloride with HPW | Hierarchical porous silica | Alkylation of styrene (B11656) with o-xylene | High conversion and selectivity. | rsc.org |

Mechanistic Investigations of Catalytic Processes

Understanding the mechanistic pathways of catalytic reactions involving this compound is essential for optimizing reaction conditions and designing more efficient catalysts. While detailed mechanistic studies specifically targeting this ionic liquid are scarce, broader investigations into reactions catalyzed by imidazolium-based ILs provide a foundational understanding.

In many catalytic applications, the imidazolium cation is not merely a passive solvent but an active participant in the reaction mechanism. For instance, in reactions involving the activation of carbonyl groups, the acidic proton at the C2 position of the imidazolium ring can play a crucial role in electrophilic activation.

In the context of cellulose hydrolysis, a reaction where ionic liquids are often employed as solvents and sometimes as catalysts, the mechanism involves the disruption of the extensive hydrogen-bonding network of cellulose, followed by the acid-catalyzed cleavage of glycosidic bonds. nih.govnih.gov While a strong acid catalyst is often added, the ionic liquid itself can contribute to the protonolysis. A proposed mechanism for the acid-catalyzed hydrolysis of cellulose in an ionic liquid medium involves the protonation of the glycosidic oxygen, followed by nucleophilic attack by water.

Mechanistic studies of N-heterocyclic carbene (NHC)-catalyzed reactions, which can be generated from imidazolium salts, offer further insights. For example, in the benzoin (B196080) condensation, the NHC adds to an aldehyde, and subsequent proton transfer and elimination steps lead to the product. rsc.org The electronic properties of the imidazolium precursor can significantly influence the catalytic cycle.

The following table outlines key mechanistic steps in reactions where imidazolium-based ionic liquids are involved, providing a framework for understanding the potential roles of this compound.

Table 3: Proposed Mechanistic Steps in Imidazolium-IL-Mediated Catalysis

| Reaction Type | Key Mechanistic Feature | Role of Imidazolium Species | Reference |

|---|---|---|---|

| Cellulose Hydrolysis | Cleavage of glycosidic bonds | Solvation of cellulose and potential co-catalyst in protonolysis. | nih.govresearchgate.net |

| Benzoin Condensation | Formation of Breslow intermediate | Precursor to the N-heterocyclic carbene (NHC) catalyst. | rsc.org |

| Friedel-Crafts Alkylation | Generation of carbocation | Stabilization of charged intermediates and catalyst immobilization. | mdpi.com |

Electrochemical Investigations and Applications of 1,2,3 Trimethylimidazolium Methyl Sulfate

Use as an Electrolyte in Electrochemical Systems

Ionic liquids (ILs) are considered promising materials for electrolytes in electrochemical energy storage (EES) systems due to their high ionic conductivity, wide electrochemical potential windows, good thermal stability, and non-flammability. nih.gov 1,2,3-Trimethylimidazolium methyl sulfate (B86663) is recognized for its utility in electrochemical applications, serving as a stable medium for charge transport. chemimpex.com

Development of Ionic Liquids for Batteries and Supercapacitors

The development of advanced EES systems like batteries and supercapacitors requires electrolytes that are both safe and efficient. nih.gov Imidazolium-based ionic liquids are the most widely utilized class of ILs in electrochemistry. mdpi.com The substitution of the acidic proton at the C2 position of the imidazolium (B1220033) ring, as is the case in 1,2,3-trimethylimidazolium cations, is a strategy intended to enhance the electrochemical stability of the cation. mdpi.com This modification is crucial for applications in high-voltage electrochemical cells. mdpi.com

Research into 1,2,3-trialkylimidazolium cation-based room-temperature ionic liquids (RTILs) is still somewhat limited compared to their 1,3-dialkylimidazolium counterparts. mdpi.com However, studies on similar compounds, such as 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide, have shown their potential as electrolytes for Li-ion cells and supercapacitors. mdpi.com While 1,2,3-trimethylimidazolium methyl sulfate is noted for its use in the development of ionic liquids for batteries and supercapacitors, specific performance data in such devices is not extensively detailed in the available research. chemimpex.com

Electrochemical Gas Sensors Utilizing this compound

Electrochemical gas sensors rely on an electrolyte to facilitate the detection of a target gas through an electrochemical reaction. msu.edu Ionic liquids are advantageous as electrolytes in these sensors because of their negligible vapor pressure, high electrical conductivity, and good thermal stability, which ensures a long operational lifetime. msu.edunih.gov They can be immobilized on porous supports like paper or incorporated into solid polymer electrolytes. nih.govresearchgate.net

The general principle involves the target gas diffusing to a three-phase boundary where the electrode, ionic liquid electrolyte, and gas phase meet, allowing for a charge transfer to occur. nih.gov While various imidazolium-based ionic liquids have been successfully used to create sensors for gases like ozone (O₃), sulfur dioxide (SO₂), and nitrogen dioxide (NO₂), specific research detailing the use of this compound in such applications is not prominent. msu.eduresearchgate.net However, the inherent properties of ILs make them a suitable class of materials for this purpose. nih.govrsc.org

Electrocatalysis in this compound Media

Ionic liquids can play multiple roles in electrocatalysis, acting as electrolytes, catalyst modifiers, or binders. researchgate.net They can influence catalytic performance by creating a distinct microenvironment at the electrode-electrolyte interface, which can alter reaction pathways, mass transport, and the local concentration of reactants. researchgate.net The use of ILs as electrolytes in processes like water splitting has been shown to enhance electron transfer and intermolecular interactions. researchgate.net

Ionic liquids composed of cations like imidazolium are frequently studied in electrocatalysis. mdpi.com Despite the potential benefits, specific studies detailing the use of this compound as a medium for electrocatalytic reactions are not widely available in the current literature.

Electrochemical Windows and Stability Studies

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, defining the voltage range within which it remains stable without being oxidized or reduced. nih.gov For imidazolium-based ionic liquids, the ESW is generally determined by the reduction potential of the cation and the oxidation potential of the anion. nih.gov

Methylation at the C2 position of the imidazolium ring, creating a 1,2,3-trialkylimidazolium cation, is expected to increase electrochemical stability compared to the more common 1,3-dialkylimidazolium cations. mdpi.com However, studies on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide showed that it began to decompose at a similar cell potential as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) (ΔE = 2.75 V), though with a significantly lower intensity. mdpi.com

The stability and ESW are highly dependent on the specific cation-anion combination. nih.gov While extensive data exists for ILs with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and hexafluorophosphate (B91526) ([PF₆]⁻), specific experimental ESW values for this compound are not readily found in the reviewed literature. nih.govnih.gov Computational assessments using density functional theory are one method used to predict the ESWs of various ionic liquids. nih.gov

Advanced Spectroelectrochemical Techniques for Characterization

Spectroelectrochemical techniques, which combine spectroscopy (e.g., UV-Vis, IR) with electrochemical methods, are powerful tools for studying ionic liquids. rsc.orgnih.gov These methods can provide insights into the electronic structure and behavior of the ILs and any dissolved species during electrochemical processes. For instance, far- and deep-ultraviolet spectroscopy has been used to study the electronic absorption spectra of imidazolium-based ionic liquids, revealing how the electronic states change based on the cation's alkyl chain length or the presence of a solvent. rsc.org

Other techniques like angle-resolved X-ray photoelectron spectroscopy (XPS) can probe the surface structure and composition of ionic liquids, confirming the orientation of the cation's alkyl chains at the surface. rsc.org While these advanced techniques are widely applied to the broader class of imidazolium ionic liquids, specific spectroelectrochemical studies focused solely on this compound are not extensively documented.

Table 2: List of Chemical Compounds

Biomass Conversion and Green Chemistry Applications of 1,2,3 Trimethylimidazolium Methyl Sulfate

Utilization in Biodiesel Synthesis

1,2,3-Trimethylimidazolium methyl sulfate (B86663) serves as a catalyst and solvent in the synthesis of biodiesel, primarily through the transesterification of triglycerides found in vegetable oils and animal fats. chemimpex.comtechscience.com Biodiesel, a form of fatty acid methyl esters (FAME), is produced by reacting triglycerides with an alcohol, typically methanol (B129727). techscience.comnrel.gov The use of imidazolium-based ionic liquids can enhance this process.

Research into acidic ionic liquids has demonstrated their effectiveness in catalyzing both the esterification of free fatty acids and the transesterification of triglycerides simultaneously. researchgate.net While traditional acid catalysts can be effective, they often introduce issues like corrosion and contamination. researchgate.net Imidazolium-based ionic liquids offer a more environmentally benign alternative. For instance, studies on similar sulfonated imidazolium (B1220033) ionic liquids have shown that the presence of a Brønsted acidic group (like -SO3H) on the cation is crucial for high catalytic activity. researchgate.net In some cases, near-complete conversion to FAME has been achieved under optimized conditions using such catalysts. researchgate.net The structure of the ionic liquid, including the length of alkyl chains on the imidazolium ring, can be tuned to optimize catalytic performance. researchgate.net

Table 1: Comparison of Catalysts in Transesterification for Biodiesel Production

| Catalyst Type | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|

| Homogeneous Base (e.g., NaOH, KOH) | High yields, fast reaction rates | Sensitive to free fatty acids and water, soap formation | >98% |

| Homogeneous Acid (e.g., H₂SO₄) | Catalyzes both esterification and transesterification | Corrosive, slow reaction rates, difficult separation | ~90% after several hours |

| Heterogeneous Catalysts (e.g., CaO) | Easily separated, reusable | Can be less active than homogeneous catalysts | Varies, often lower than homogeneous |

| Ionic Liquids (e.g., Acidic Imidazolium) | Recyclable, low volatility, catalyzes both reactions | Higher cost, potential water sensitivity | Can reach up to 100% under optimal conditions researchgate.net |

This table is generated based on data from multiple sources to provide a comparative overview. techscience.comresearchgate.net

Role in the Conversion of Biomass into Biofuels

The conversion of lignocellulosic biomass—composed of cellulose (B213188), hemicellulose, and lignin (B12514952)—into biofuels is a cornerstone of renewable energy research. ajgreenchem.comresearchgate.net A significant challenge in this process is the recalcitrance of biomass, its natural resistance to degradation, largely due to the crystalline structure of cellulose and the complex matrix of the components. ajgreenchem.comnih.gov Ionic liquids like 1,2,3-trimethylimidazolium methyl sulfate are effective solvents for biomass, capable of disrupting the intricate network of hydrogen bonds in cellulose, thereby making it accessible for subsequent enzymatic hydrolysis into fermentable sugars. nih.govresearchgate.net

Imidazolium-based ionic liquids are particularly adept at dissolving cellulose. rsc.org The dissolution process does not typically involve the degradation of the cellulose chains, which can be regenerated from the solution. mdpi.comnih.gov The efficiency of dissolution is influenced by the choice of both the cation and the anion of the ionic liquid. researchgate.net For instance, 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) is a widely studied and effective solvent for cellulose. nih.gov The methyl sulfate anion, as present in this compound, also contributes to the dissolution capabilities for biomass components, making these ionic liquids promising for pretreatment processes in biofuel production. mdpi.com This pretreatment step is crucial as it significantly enhances the yield of sugars that can be fermented into biofuels like ethanol. ajgreenchem.comnih.gov

Sustainable Processes and Environmental Impact Minimization

The designation of ionic liquids as "green solvents" stems from several key properties that align with the principles of green chemistry. chemimpex.comrsc.org Their negligible vapor pressure significantly reduces the emission of volatile organic compounds (VOCs), which are major air pollutants associated with traditional industrial solvents. rsc.orgresearchgate.net This characteristic makes processes involving this compound inherently cleaner.

A critical aspect of sustainability is the recyclability and reusability of the solvent. researchgate.net Ionic liquids can often be recovered and reused multiple times without a significant loss of efficacy, which is crucial for economic viability and waste reduction. mdpi.com This adherence to circular economy principles is a major advantage in large-scale industrial applications. researchgate.net

However, the "green" label of ionic liquids is not without debate. While they address the issue of volatility, concerns remain regarding their toxicity to aquatic organisms and their biodegradability. researchgate.netmonash.edu The environmental impact of an ionic liquid is highly dependent on its specific chemical structure. researchgate.net Therefore, ongoing research focuses on designing ionic liquids that are not only effective for biomass processing but also have a minimal environmental footprint throughout their lifecycle. monash.edu

Integration in Bio-refinery Concepts

The biorefinery concept aims to utilize every component of biomass to produce a range of value-added products, including fuels, chemicals, and materials, analogous to a petroleum refinery. ajgreenchem.comresearchgate.net Ionic liquids like this compound are pivotal to enabling this integrated approach. capes.gov.br Their ability to dissolve whole lignocellulosic biomass allows for the fractionation of its primary components. ajgreenchem.comresearchgate.net

In a typical ionic liquid-based biorefinery process, the biomass is first dissolved. Subsequently, a non-solvent (like water or an alcohol) is added to selectively precipitate the components. Cellulose can be regenerated as a solid, while lignin and hemicellulose fractions can be separated for further valorization. researchgate.netnih.gov This fractionation is a critical pretreatment step that unlocks the potential of all biomass constituents. ajgreenchem.com For example, the separated cellulose can be converted to glucose for biofuel production, while lignin, a complex aromatic polymer, can be transformed into platform chemicals, carbon fibers, or other valuable materials. researchgate.net The use of N,N′-dialkylimidazolium cations, including those paired with methyl sulfate anions, is considered a particularly promising strategy for future biorefining technologies due to their effectiveness in this fractionation process. mdpi.com

Table 2: Potential Products from an Integrated Biorefinery Using Ionic Liquid Fractionation

| Biomass Component | Intermediate Product | Final Products |

|---|---|---|

| Cellulose | Glucose | Bioethanol, platform chemicals (e.g., levulinic acid) |

| Hemicellulose | Xylose, other C5 sugars | Furfural, xylitol, biofuels |

| Lignin | Aromatic monomers | Vanillin, carbon fibers, adhesives, polymer additives |

This table illustrates the concept of a biorefinery where each major biomass component is valorized. ajgreenchem.comresearchgate.net

Separation Processes Utilizing 1,2,3 Trimethylimidazolium Methyl Sulfate

Liquid-Liquid Extraction Techniques for Compound Purification

Liquid-liquid extraction (LLE) is a widely used separation technique that relies on the differential solubility of a compound between two immiscible liquid phases. Ionic liquids, including those from the imidazolium (B1220033) family, have been explored as "green" alternatives to volatile organic solvents in LLE processes. mdpi.comencyclopedia.pub They offer advantages such as negligible vapor pressure, which reduces solvent loss and environmental impact, and tunable properties that can enhance extraction selectivity. nih.gov

While 1,2,3-trimethylimidazolium methyl sulfate (B86663) is noted as being effective in liquid-liquid extraction techniques for the purification of various compounds in chemical manufacturing, specific research detailing its performance, such as distribution coefficients and extraction efficiencies for particular solutes, is limited in current scientific literature. nih.gov However, studies on analogous imidazolium ionic liquids with the methyl sulfate anion provide insight into their extraction capabilities. For instance, 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MeSO₄]) has demonstrated higher extraction yields for metabolites from Stereocaulon glareosum in microwave-assisted extraction compared to other imidazolium salts and traditional methanol (B129727). frontiersin.org In that study, the extraction yield using [Bmim][MeSO₄] was 17%, surpassing that of [Bmim]BF₄ (15%), [Bmim]Br (14%), [Bmim]Cl (11%), and methanol (9%). frontiersin.org

The effectiveness of imidazolium-based ionic liquids in LLE is influenced by the nature of both the cation and the anion. mdpi.com The anion plays a crucial role in the extraction efficiency, partly through hydrogen-bonding interactions with the target compounds. mdpi.com The choice of the cation, including the alkyl chain length on the imidazolium ring, also impacts the physical properties of the ionic liquid, such as viscosity and miscibility with the aqueous phase, which in turn affects mass transfer and phase separation.

Table 1: Representative Extraction Efficiencies of Bioactive Compounds Using Imidazolium-Based Ionic Liquids This table presents data for related imidazolium ionic liquids to illustrate their performance in liquid-liquid extraction, due to the lack of specific data for 1,2,3-trimethylimidazolium methyl sulfate.

| Ionic Liquid | Target Compound | Extraction Method | Extraction Yield (%) | Source |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium methylsulfate (B1228091) ([Bmim][MeSO₄]) | Metabolites from S. glareosum | Microwave-Assisted | 17 | frontiersin.org |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) | Isoimperatorin | Ultrasound-Assisted | ~82 | nih.gov |

Applications in Bioseparation Processes

Bioseparation involves the purification of biological products and is a critical step in the biotechnology and pharmaceutical industries. Ionic liquids have emerged as promising solvents and adjuvants in various bioseparation processes, including the extraction and purification of biomolecules like nucleic acids, proteins, and amino acids. frontiersin.org Their ability to dissolve complex biomacromolecules like cellulose (B213188) can facilitate the extraction of valuable compounds from biomass. ncsu.edu

Specific applications of this compound in bioseparation are not well-documented. However, the general behavior of imidazolium-based ionic liquids suggests potential utility. For example, imidazolium cations can interact with the aromatic groups of lignin (B12514952), while hydrogen bonding can occur between the ionic liquid and other biomass components, aiding in the deconstruction of lignocellulosic materials. frontiersin.org Some imidazolium ionic liquids have been shown to be effective solvents for chemical-grade cellulose, a property that could be exploited for the purification of cellulose or the extraction of entrapped compounds. ncsu.edu It has been noted that imidazolium ionic liquids with methyl sulfate anions were found to be non-solvents for cellulose under the specific conditions of one study, highlighting the importance of matching the ionic liquid to the target biomolecule and process conditions. ncsu.edu

In the context of separating nucleic acids, certain functionalized imidazolium-based ionic liquids immobilized on silica (B1680970) have demonstrated the ability to separate genomic DNA (gDNA) and RNA, showcasing the potential for creating highly selective separation media. mdpi.com The interaction mechanisms are believed to be multi-modal, involving electrostatic, hydrophobic, and hydrogen bonding interactions between the ionic liquid and the biomolecules. mdpi.com

Chromatographic Separations with this compound as Stationary Phase or Additive

Chromatography is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase. Ionic liquids have been explored both as mobile phase additives and as stationary phases in various chromatographic methods, including high-performance liquid chromatography (HPLC) and gas chromatography (GC).

There is a lack of specific research demonstrating the use of this compound as either a stationary phase or a mobile phase additive. However, the broader class of imidazolium salts has been extensively studied in this context. As mobile phase additives in reversed-phase HPLC (RP-HPLC), imidazolium-based ionic liquids can improve the separation of polar and basic compounds by interacting with residual silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. mdpi.commdpi.com The choice of both the cation and the anion of the ionic liquid can influence the retention and selectivity of the separation. mdpi.com

Ionic liquids have also been used to create novel stationary phases for chromatography. Imidazolium-functionalized silica has been synthesized and used to separate compounds that are challenging to resolve on traditional C18 columns. mdpi.com In gas chromatography, zwitterionic imidazolium sulfonates have been investigated as thermally stable polar stationary phases. researchgate.net These applications highlight the versatility of imidazolium-based compounds in designing tailored chromatographic separation systems. The potential of this compound in chromatography would depend on its specific interactions with analytes and the stationary phase, as well as its stability under chromatographic conditions.

Table 2: Examples of Imidazolium Ionic Liquids in Chromatographic Separations This table provides examples of related imidazolium ionic liquids used in chromatography to illustrate their roles, as specific data for this compound is not available.

| Ionic Liquid | Chromatographic Role | Application | Finding | Source |

|---|---|---|---|---|

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | Mobile Phase Additive (RP-HPLC) | Separation of bioactive compounds | Optimum separation of four target compounds at 0.01 mol/L | mdpi.com |

| 1-Hexyl-3-methylimidazolium chloride | Mobile Phase Reagent (Aqueous LC) | Separation of basic drugs | Modulates retention, enabling separation without organic solvents | mdpi.com |

| Imidazolium Sulfonate Zwitterions | Stationary Phase (GC) | General separations | Demonstrated thermal stability and unique selectivity | researchgate.net |

Membrane Separations and Hybrid Systems

Membrane-based separation is an energy-efficient technology used for a variety of applications, including gas separation, pervaporation, and filtration. Ionic liquids are being integrated into membrane technology in several ways, most notably in supported ionic liquid membranes (SILMs) and as additives in the fabrication of polymeric membranes. In SILMs, a porous support is impregnated with an ionic liquid, and the separation occurs based on the selective transport of molecules through the ionic liquid phase. researchgate.netnih.gov

Specific studies on the use of this compound in membrane separations are not found in the reviewed literature. However, the principles governing the use of other imidazolium-based ionic liquids in membranes are well-established. For instance, imidazole-based ionic liquid supported membranes have been widely investigated for gas separation, such as CO₂/N₂ separation, due to the good solubility of CO₂ in these ionic liquids. researchgate.netbohrium.com The interactions between the gas molecules and the ionic liquid, as well as the structure of the ionic liquid within the membrane pores, are critical factors determining the permeability and selectivity of the membrane. bohrium.com

Hybrid systems, which combine the advantages of membranes and other processes, are also an area of active research. For example, electrodialysis, a membrane-based process, has been studied for the recovery of ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulfate from aqueous solutions, which is crucial for the economic viability and sustainability of processes employing ionic liquids. researchgate.net The development of membrane systems incorporating this compound would depend on its specific transport properties for target molecules and its compatibility with membrane support materials.

Computational and Theoretical Studies of 1,2,3 Trimethylimidazolium Methyl Sulfate

Molecular Dynamics Simulations of Ionic Liquid Behavior

Molecular dynamics (MD) simulations are employed to study the collective behavior of ions in the liquid state, offering a window into the structure and dynamics of 1,2,3-trimethylimidazolium methyl sulfate (B86663). These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For imidazolium-based ILs, force fields like the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and its extensions are commonly used. A specific force field has been developed for 1,2,3-trialkylimidazolium cations and alkylsulfate anions, which is crucial for accurate simulations of this particular ionic liquid. researchgate.net

MD simulations of analogous systems, such as 1-n-butyl-3-methylimidazolium methylsulfate (B1228091) ([Bmim][MeSO₄]), reveal distinct structural and dynamic features that are likely to be shared by 1,2,3-trimethylimidazolium methyl sulfate. nih.gov For instance, at interfaces, such as with silica (B1680970) or vacuum, strong layering of anions and cations is observed. nih.gov At a silica interface, the imidazolium (B1220033) rings tend to lie parallel to the surface. nih.gov In the bulk liquid, the motion of ions is complex, with evidence for the transient formation of ion pairs. nih.gov

The methylation at the C2 position in the 1,2,3-trimethylimidazolium cation is expected to influence the local structure and dynamics compared to its C2-unsubstituted counterparts. This substitution eliminates the possibility of the acidic C2-H hydrogen bond donor, which can alter the nature of cation-anion interactions. MD simulations can quantify these effects by analyzing radial distribution functions (RDFs) and spatial distribution functions (SDFs).

A typical MD simulation of an ionic liquid would involve the following steps:

System Setup: A simulation box is filled with a specified number of 1,2,3-trimethylimidazolium cations and methyl sulfate anions.

Force Field Assignment: A suitable force field is chosen to describe the inter- and intramolecular interactions.

Equilibration: The system is allowed to relax to a stable thermodynamic state at a given temperature and pressure.

Production Run: The simulation is run for an extended period to collect data on the trajectories of all atoms.

Analysis: Various properties are calculated from the saved trajectories, such as density, viscosity, diffusion coefficients, and structural parameters.

Table 1: Representative Data from MD Simulations of Similar Imidazolium-Based Ionic Liquids

| Property | Typical Value Range | Significance |

|---|---|---|

| Density | 1.2 - 1.4 g/cm³ | Fundamental physical property for process design. |

| Viscosity | 50 - 200 mPa·s at 298 K | Influences mass transfer and fluid handling. |

| Cation Self-Diffusion Coefficient | 10⁻¹¹ - 10⁻¹⁰ m²/s | Describes the mobility of the cation in the liquid. |

| Anion Self-Diffusion Coefficient | 10⁻¹¹ - 10⁻¹⁰ m²/s | Describes the mobility of the anion in the liquid. |

Note: The values in this table are illustrative and based on data for similar imidazolium ionic liquids. Specific values for this compound would require dedicated simulations.

Quantum Chemical Calculations of Interactions and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and interactions between the 1,2,3-trimethylimidazolium cation and the methyl sulfate anion. These calculations can be performed on isolated ion pairs or small clusters to elucidate the nature of the forces governing the ionic liquid's properties.

A key focus of DFT studies on imidazolium-based ILs is the characterization of hydrogen bonds and other non-covalent interactions. In the case of this compound, the absence of a C2-H proton means that hydrogen bonding interactions will primarily involve the hydrogens on the methyl groups and the imidazolium ring's C4 and C5 positions. DFT calculations can determine the geometries of the most stable ion pair conformations and the corresponding interaction energies. nih.gov

These calculations can also provide insights into the reactivity of the ionic liquid. For example, the frontier molecular orbitals (HOMO and LUMO) can be calculated to assess the electrochemical stability window. The molecular electrostatic potential (MEP) surface can be mapped to identify the regions of the ions that are most susceptible to electrophilic or nucleophilic attack.

Table 2: Typical Interaction Energies from DFT Calculations for Imidazolium-Based Ion Pairs

| Interaction Type | Calculated Energy Range (kJ/mol) | Description |

|---|---|---|

| Cation-Anion Interaction Energy | -300 to -450 | Strength of the electrostatic attraction between the ions. |

Note: These values are representative of imidazolium-based ionic liquids and the specific values for this compound would depend on the chosen DFT functional and basis set.

The general workflow for a DFT study of an ion pair is as follows:

Geometry Optimization: The initial structures of the individual ions and the ion pair are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

Interaction Energy Calculation: The interaction energy is typically calculated by subtracting the energies of the optimized individual ions from the energy of the optimized ion pair, often with a correction for basis set superposition error (BSSE).

Electronic Structure Analysis: Analysis of the electron density, molecular orbitals, and charge distribution is performed to understand the nature of the chemical bonding.

Predictive Modeling of Solvent Effects and Catalytic Performance

Predictive models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are valuable for estimating the thermodynamic properties of ionic liquids and their mixtures. researchgate.netresearchgate.net COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubilities, and partition coefficients without the need for experimental data. researchgate.net

For this compound, COSMO-RS can be used to predict its behavior as a solvent for various solutes. This is achieved by generating a "sigma profile" for each ion, which is a histogram of the screening charge density on the molecular surface. researchgate.net The interaction between the ionic liquid and a solute is then described based on the similarity of their sigma profiles.

This predictive capability is particularly useful for:

Screening for Green Chemistry Applications: Evaluating the potential of this compound as a green solvent for a wide range of chemical reactions.

Designing Separation Processes: Predicting liquid-liquid or gas-liquid phase equilibria to design extraction or absorption processes.

Estimating Catalytic Performance: While indirect, understanding the solvation of reactants, transition states, and products can provide insights into how the ionic liquid might influence the kinetics and thermodynamics of a catalytic reaction.

Table 3: Examples of Properties Predictable by COSMO-RS for this compound

| Predicted Property | Application |

|---|---|

| Gas Solubility (e.g., CO₂, SO₂) | Gas capture and separation processes. |

| Activity Coefficients of Solutes | Understanding reaction thermodynamics and kinetics. |

| Liquid-Liquid Equilibria with Organic Solvents | Designing extraction and purification processes. |

Structure-Property Relationships Derived from Computational Analysis

A central goal of computational studies on ionic liquids is to establish clear relationships between their molecular structure and their macroscopic properties. For this compound, computational analysis helps to understand how its specific structural features, particularly the methylation at the C2 position, influence its behavior.

Compared to 1,3-dimethylimidazolium (B1194174) based ionic liquids, the presence of the methyl group at the C2 position in 1,2,3-trimethylimidazolium cation has several important consequences that can be elucidated through computational analysis:

Increased Steric Hindrance: The C2-methyl group can sterically hinder the approach of the anion to the imidazolium ring, potentially leading to a lower melting point and viscosity compared to some other imidazolium ILs.

Altered Cation-Anion Interactions: The absence of the acidic C2-H proton removes a primary hydrogen bond donor site. This can lead to a more delocalized interaction of the anion with the imidazolium ring and the methyl groups.

Enhanced Stability: The methylation at the C2 position is known to enhance the thermal and electrochemical stability of the imidazolium cation by preventing the formation of N-heterocyclic carbenes. researchgate.net

Computational studies can quantify these effects by comparing calculated properties across a series of related ionic liquids. For example, by systematically varying the alkyl substituents on the imidazolium ring and calculating properties like interaction energies, diffusion coefficients, and rotational correlation times, a clear picture of structure-property relationships can be developed. researchgate.net

Biocompatibility and Ecotoxicity Studies of 1,2,3 Trimethylimidazolium Methyl Sulfate

Assessment of Ionic Liquid Toxicity on Microorganisms

The toxicity of ionic liquids towards microorganisms is a key parameter in assessing their environmental risk. Studies have begun to explore the impact of 1,2,3-trimethylimidazolium methyl sulfate (B86663) on specific microbial species.

Toxicity to Shewanella sp.

Research has been conducted to evaluate the toxicity of a range of ionic liquids, including 1,2,3-trimethylimidazolium methyl sulfate, on the bacterium Shewanella sp. This bacterium is of interest due to its potential use in biocatalysis and bioremediation. In a study assessing the biocompatibility of various ionic liquids for bioprocesses, the toxicity of this compound was quantified. The results from agar (B569324) disk-diffusion tests and growth inhibition assays in liquid media provide insight into its impact on this microorganism.

**Interactive Data Table: Toxicity of this compound on *Shewanella sp.***

| Test Method | Parameter | Value | Reference |

|---|---|---|---|

| Agar Disk-Diffusion | Inhibition Zone | 0.7 ± 1.0 cm | nih.gov |

| Liquid Media Growth | Growth Rate | 116.19 ± 24.70 % | nih.gov |

These findings suggest a relatively low to moderate toxicity of this compound to Shewanella sp. under the tested conditions, as evidenced by the small inhibition zone and a growth rate that is not significantly inhibited.

Toxicity to Saccharomyces cerevisiae

Currently, there is a lack of specific data in the reviewed scientific literature concerning the direct toxicity of this compound on the yeast Saccharomyces cerevisiae. However, broader studies on imidazolium-based ionic liquids offer some general insights. Research has shown that the antifungal activity of imidazolium (B1220033) ionic liquids against S. cerevisiae is influenced by the length of the alkyl group on the imidazolium cation, with longer chains generally leading to increased antifungal activity and disruption of the cell membrane integrity. nih.gov

Mechanisms of Ionic Liquid Toxicity

The precise mechanisms through which this compound exerts toxicity are not yet fully elucidated for this specific compound. However, research on structurally related imidazolium ionic liquids provides a probable framework. The primary targets of imidazolium-based ionic liquids in microorganisms are believed to be the cell membrane and mitochondria.

Studies on Saccharomyces cerevisiae have indicated that imidazolium ionic liquids can disrupt the integrity of the cell membrane. nih.gov Furthermore, these compounds have been shown to affect mitochondrial function, which is a critical hub for cellular energy production and metabolism. nih.gov The disruption of the mitochondrial membrane potential is a key event in the toxic action of some imidazolium ionic liquids. nih.gov It is plausible that this compound shares these general mechanisms of toxicity due to its imidazolium core structure.

Design Principles for Environmentally Friendly Ionic Liquids

The quest for greener chemical processes has spurred the development of design principles for more environmentally benign ionic liquids. The ecotoxicity and biodegradability of ionic liquids are significantly influenced by the structure of both the cation and the anion.

Key design principles that have emerged from various studies include:

Cation Side-Chain Modification: The length and functionality of the alkyl chains on the cation play a crucial role. Generally, increasing the length of the alkyl chain leads to higher toxicity. chemimpex.com Introducing functional groups, such as esters or ethers, into the side chains can enhance biodegradability.

Anion Selection: The choice of anion also impacts the environmental profile of the ionic liquid. Anions that are more susceptible to hydrolysis or biodegradation can lead to less persistent compounds.

Biodegradable Moieties: Incorporating easily biodegradable moieties into the structure of the ionic liquid is a promising strategy. This can involve using cations and anions derived from natural sources like amino acids or organic acids.

Biodegradation and Environmental Fate Investigations

The environmental fate of this compound, including its biodegradability, is an area that requires more specific investigation. General studies on imidazolium-based ionic liquids indicate that many are not readily biodegradable and can be persistent in the environment. nih.gov

The persistence of these compounds is a concern as it can lead to their accumulation in soil and water. scbt.com Photochemical degradation, the breakdown of compounds by light, has been identified as a potential, albeit slow, degradation pathway for imidazolium ionic liquids in aqueous environments. nih.gov The half-lives of some imidazolium ionic liquids under environmental conditions can be quite long, suggesting a potential for long-term persistence. nih.gov For short-chain imidazolium ionic liquids, their mobility in soil and potential to contaminate groundwater is a significant consideration. scbt.com Specific studies on the biodegradation pathways and kinetics of this compound are needed to accurately assess its long-term environmental impact.

Future Research Directions and Emerging Applications of 1,2,3 Trimethylimidazolium Methyl Sulfate

Advanced Material Science Applications

The unique physicochemical properties of 1,2,3-trimethylimidazolium methyl sulfate (B86663), such as its thermal stability, low vapor pressure, and ionic conductivity, make it a compelling candidate for the development of advanced materials. chemimpex.commdpi.com Future research is anticipated to focus on its integration into polymers, composites, and nanomaterials to create materials with enhanced performance characteristics.

One promising area of investigation is the use of 1,2,3-trimethylimidazolium methyl sulfate as a component in polymer blends and composites. For instance, blending imidazolium-based ionic liquids with polymers like poly(vinylidene fluoride) (PVDF) has been shown to influence the physicochemical properties of the resulting materials. mdpi.com Research in this direction could lead to the development of novel membranes for separations, advanced electrolytes for energy storage devices, and functional coatings with tailored properties. The interactions between the imidazolium (B1220033) ring and polymer chains can lead to materials with improved tensile strength and thermal stability. mdpi.com

Furthermore, the synthesis of polymeric ionic liquids (PILs) based on the 1,2,3-trimethylimidazolium cation is a burgeoning field. acs.org These materials combine the advantageous properties of ionic liquids with the processability of polymers. For example, polynorbornene-based imidazolium salts have been synthesized and are being explored for their potential as gel-polymer electrolytes in lithium-ion batteries and in the fabrication of nanowires and carbon nanotubes. mst.edu Future studies will likely focus on optimizing the polymerization process and characterizing the electrochemical and mechanical properties of these novel PILs.

The role of this compound in the synthesis of nanomaterials is another active area of research. Ionic liquids can act as stabilizing agents or reaction media for the preparation of nanoparticles with controlled size and morphology. mst.edu The unique environment provided by the ionic liquid can influence the nucleation and growth of nanoparticles, leading to materials with novel catalytic, optical, or electronic properties.

Pharmaceutical and Biomedical Research Potential

The pharmaceutical and biomedical fields are increasingly looking towards ionic liquids for solutions to challenges in drug formulation and delivery. nih.gov While the direct application of this compound in pharmaceuticals is still in early research stages, the broader class of imidazolium-based ionic liquids has shown significant promise, suggesting potential avenues for exploration. nih.gov

A key area of future research is the use of this compound to enhance the solubility and bioavailability of poorly water-soluble drugs. Many active pharmaceutical ingredients (APIs) suffer from low solubility, which limits their therapeutic efficacy. nih.gov Biocompatible ionic liquids have been shown to significantly increase the solubility of certain drugs. nih.gov Investigating the solubilizing capacity of this compound for various APIs could lead to the development of novel drug formulations with improved performance.

The potential of this ionic liquid in transdermal drug delivery systems is also a topic of interest. Imidazolium-based ionic liquids have been incorporated into microemulsions to act as potential vehicles for delivering drugs across the skin barrier. researchgate.net Research into the skin penetration enhancement effects of this compound, along with studies on its biocompatibility and potential for causing skin irritation, will be crucial for its development in this application.

However, the biocompatibility and potential toxicity of imidazolium-based ionic liquids are critical considerations that require thorough investigation. nih.govmdpi.com The toxicity of these compounds can depend on both the cation and the anion. daneshyari.com Future research must include comprehensive toxicological studies to assess the safety profile of this compound before it can be considered for any biomedical applications. The development of "bio-ionic liquids," derived from naturally occurring and biocompatible starting materials, represents a significant trend in this field. nih.gov

Integration into Industrial Processes and Scalability Studies

The translation of laboratory-scale applications of this compound to industrial processes hinges on its economic viability and scalability. A significant area of research in this context is its use as a catalyst and solvent in the production of biofuels, such as biodiesel. chemimpex.comresearchgate.net

Ionic liquids have been investigated as catalysts for the transesterification of vegetable oils and animal fats to produce biodiesel. researchgate.netcapes.gov.brresearchgate.net They offer potential advantages over conventional catalysts, such as easier separation and recycling. nih.gov Future research will likely focus on optimizing the reaction conditions using this compound to maximize biodiesel yield and purity.

Beyond biodiesel, the potential of this compound in other industrial applications, such as biomass pretreatment for the production of bio-based chemicals, is also being explored. chemimpex.comfrontiersin.org Ionic liquids can effectively dissolve lignocellulosic biomass, making the cellulose (B213188) and hemicellulose components more accessible for enzymatic hydrolysis. lbl.gov Techno-economic models of biorefineries using ionic liquid pretreatment have highlighted the importance of efficient solvent recycling and the valorization of all biomass components to achieve commercial viability. lbl.gov

Development of Task-Specific this compound Derivatives

To further enhance the performance and expand the applicability of this compound, researchers are focusing on the development of "task-specific" derivatives. sigmaaldrich.comresearchgate.net This involves modifying the structure of the ionic liquid by introducing functional groups to the cation or anion to tailor its properties for a specific application. psu.eduresearchgate.net

One promising approach is the synthesis of functionalized imidazolium ionic liquids with acidic or basic groups. springerprofessional.de For example, attaching a sulfonic acid group to the imidazolium cation can create a Brønsted acidic ionic liquid that can act as both a solvent and a catalyst in acid-catalyzed reactions like esterification and hydrolysis. sigmaaldrich.com Similarly, incorporating amide functionalities can alter the dissolution capabilities of the ionic liquid for biopolymers like cellulose. springerprofessional.de

The synthesis of chiral ionic liquids based on the 1,2,3-trimethylimidazolium framework is another exciting avenue of research. Chiral ionic liquids have applications in asymmetric synthesis and enantiomeric separations. By introducing a chiral center into the cation or anion, it is possible to create a chiral environment that can influence the stereochemical outcome of a reaction.

Furthermore, the development of supported ionic liquid catalysts is being explored to address challenges related to catalyst separation and recycling. nih.gov This involves immobilizing the this compound or its derivatives onto a solid support material. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and reuse).

The ability to "design" the properties of this compound through functionalization opens up a vast design space for creating novel materials and processes with improved efficiency and sustainability. psu.edu

Q & A

Q. How does the methyl sulfate anion influence the compound’s behavior in ionothermal synthesis compared to halide anions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.